molecular formula C19H22N2O4 B2553650 N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034270-96-5

N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2553650
CAS No.: 2034270-96-5
M. Wt: 342.395
InChI Key: UHDKHUDSBBCTBE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a 3-methoxyphenethyl group and a tetrahydrofuran-3-yl ether moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under appropriate conditions.

    Introduction of the 3-Methoxyphenethyl Group: This step involves the alkylation of the nicotinamide core with 3-methoxyphenethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Tetrahydrofuran-3-yl Ether Moiety: The final step involves the etherification of the nicotinamide derivative with tetrahydrofuran-3-ol using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the tetrahydrofuran moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and metabolic syndromes.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can be compared with other similar compounds to highlight its uniqueness:

    N-(4-hydroxy-3-methoxybenzyl)nonanamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    N-(3-hydroxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Differing by the presence of a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions.

    N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)isonicotinamide: Featuring an isonicotinamide core, which may result in different pharmacological activities.

By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the design of new molecules with desired properties.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-16-4-2-3-14(11-16)7-9-20-19(22)15-5-6-18(21-12-15)25-17-8-10-24-13-17/h2-6,11-12,17H,7-10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDKHUDSBBCTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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